![molecular formula C23H30N2O2 B6618931 tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate CAS No. 1803582-04-8](/img/structure/B6618931.png)
tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is a synthetic organic compound with a molecular formula of C19H26N2O2. It is a derivative of carbamate, and is used in a variety of applications in the field of organic chemistry. It is a white crystalline solid, with a melting point of 175 °C and a boiling point of 325 °C.
Scientific Research Applications
Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate has a variety of applications in the field of scientific research. It is used in the synthesis of a number of drugs and pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and analgesics. It is also used as a reagent in the synthesis of peptides and proteins, and in the synthesis of other organic compounds.
Mechanism of Action
Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate acts as a catalyst in the formation of peptide bonds. It is a reversible inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, thromboxanes, and leukotrienes. It is also known to inhibit the enzyme phospholipase A2, which is involved in the release of arachidonic acid from membrane phospholipids.
Biochemical and Physiological Effects
Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the production of reactive oxygen species. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. In addition, it has been shown to reduce the production of cytokines, which are involved in the regulation of the immune system.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical supply companies. It is also relatively stable, and can be stored for long periods of time. However, it is toxic, and should be handled with care.
Future Directions
The potential applications of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate are far-reaching. It could be used to develop new drugs and pharmaceuticals, as well as to improve existing drugs and treatments. It could also be used to develop peptide and protein-based drugs, and to improve the synthesis of other organic compounds. In addition, it could be used to study the biochemical and physiological effects of other compounds, and to develop new methods of drug delivery.
Synthesis Methods
Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate can be synthesized by a number of methods. One of the most commonly used methods is the reaction between tert-butyl isocyanate and 1-benzyl-4-phenylpyrrolidin-3-ylmethanol. This reaction is carried out in the presence of a catalyst, such as a Lewis acid, and the resulting product is then purified by recrystallization.
properties
IUPAC Name |
tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-14-20-16-25(15-18-10-6-4-7-11-18)17-21(20)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTKAKUBBDISOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate |
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